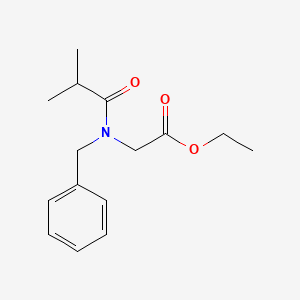

(Benzyl-isobutyryl-amino)-acetic acid ethyl ester

Description

“(Benzyl-isobutyryl-amino)-acetic acid ethyl ester” is an organic compound characterized by a benzyl group linked via an isobutyryl amino moiety to an acetic acid ethyl ester backbone. The structure comprises three key components:

- Benzyl group: A phenylmethyl substituent contributing aromaticity and lipophilicity.

- Ethyl ester: A common esterification motif that improves volatility and solubility in organic solvents.

Properties

Molecular Formula |

C15H21NO3 |

|---|---|

Molecular Weight |

263.33 g/mol |

IUPAC Name |

ethyl 2-[benzyl(2-methylpropanoyl)amino]acetate |

InChI |

InChI=1S/C15H21NO3/c1-4-19-14(17)11-16(15(18)12(2)3)10-13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3 |

InChI Key |

FBZFGEBMGUSMIS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN(CC1=CC=CC=C1)C(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Benzyl-isobutyryl-amino)-acetic acid ethyl ester typically involves the following steps:

-

Formation of Benzyl-isobutyryl-amino Intermediate:

Starting Materials: Benzylamine and isobutyryl chloride.

Reaction: Benzylamine reacts with isobutyryl chloride in the presence of a base such as triethylamine to form benzyl-isobutyryl-amino.

Conditions: The reaction is carried out in an inert solvent like dichloromethane at low temperatures (0-5°C) to control the exothermic nature of the reaction.

-

Esterification:

Starting Materials: Benzyl-isobutyryl-amino and ethyl bromoacetate.

Reaction: The benzyl-isobutyryl-amino intermediate undergoes esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Conditions: The reaction is typically conducted in an aprotic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of (Benzyl-isobutyryl-amino)-acetic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: (Benzyl-isobutyryl-amino)-acetic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

Building Block: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology and Medicine:

Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of bioactive compounds.

Drug Delivery: Potential use in drug delivery systems due to its ester functionality, which can be hydrolyzed under physiological conditions.

Industry:

Materials Science: Utilized in the synthesis of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (Benzyl-isobutyryl-amino)-acetic acid ethyl ester depends on its specific application. In pharmaceutical contexts, it may act as a prodrug, where the ester group is hydrolyzed to release the active drug. The benzyl and isobutyryl groups may interact with biological targets, influencing the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “(Benzyl-isobutyryl-amino)-acetic acid ethyl ester” with structurally or functionally related esters, based on available evidence:

Structural and Functional Analysis

Steric and Electronic Effects

- Isobutyryl vs. Acetyl Groups : The isobutyryl group in the target compound introduces greater steric hindrance compared to acetyl groups in benzyl acetate or ethyl acetate. This may reduce enzymatic degradation rates, enhancing metabolic stability in pharmaceutical contexts .

- Amino Group Reactivity: The presence of an amino group (absent in simpler esters like ethyl acetate) allows for hydrogen bonding or covalent modifications (e.g., amidation), making the compound a versatile intermediate in medicinal chemistry .

Solubility and Lipophilicity

- Ethyl Ester vs. Methyl Ester : Ethyl esters generally exhibit higher lipophilicity than methyl esters, improving membrane permeability. For example, ethyl acetate (logP ~0.73) is more lipophilic than methyl acetate (logP ~0.18) .

Pharmaceutical Potential

Compounds with benzyl-amino-ester motifs, such as those in and , demonstrate bioactivity in kinase inhibition and antimicrobial applications. The target compound’s isobutyryl amino group may similarly interact with enzymatic active sites, warranting further exploration in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.